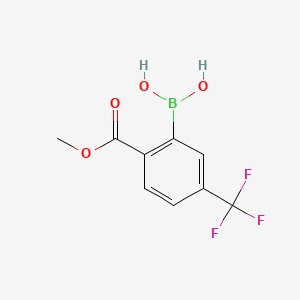

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNXKUBNUTWNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674844 | |

| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-62-3 | |

| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in their work.

Core Chemical Properties

This compound is a substituted aromatic boronic acid. While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from data on structurally similar compounds. It is a solid at room temperature and is primarily utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₈BF₃O₄ | PubChem |

| Monoisotopic Mass | 248.04677 Da | PubChem (Computed)[1] |

| Appearance | White to off-white solid (Expected) | Based on similar boronic acids |

| Purity | ≥95% (Typical for commercial products) | General observation from suppliers of related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF. | Based on general properties of phenylboronic acids |

| pKa | Data not available | |

| Storage | Store in a cool, dry place. Often refrigerated. | General recommendation for boronic acids |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 249.05405 | 145.8 |

| [M+Na]⁺ | 271.03599 | 154.1 |

| [M-H]⁻ | 247.03949 | 143.4 |

| [M+NH₄]⁺ | 266.08059 | 161.9 |

| [M+K]⁺ | 287.00993 | 152.1 |

| [M+H-H₂O]⁺ | 231.04403 | 138.3 |

| [M+HCOO]⁻ | 293.04497 | 161.5 |

| [M+CH₃COO]⁻ | 307.06062 | 187.3 |

| [M+Na-2H]⁻ | 269.02144 | 148.0 |

| [M]⁺ | 248.04622 | 142.7 |

| [M]⁻ | 248.04732 | 142.7 |

| Data from PubChem (computed using CCSbase)[1] |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow:

References

An In-Depth Technical Guide to the Synthesis of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis route for 2-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, while the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This document details the experimental protocols, presents quantitative data in a clear format, and includes diagrams to illustrate the synthetic workflow.

Introduction

Phenylboronic acids containing trifluoromethyl groups are of significant interest in pharmaceutical development due to their unique properties that can improve the efficacy and bioavailability of drug molecules.[2][5] The title compound, this compound, serves as a key intermediate in the synthesis of complex organic molecules. Its strategic functionalization allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists. The synthesis route outlined in this guide is a reliable two-step process commencing with the esterification of 2-bromo-4-(trifluoromethyl)benzoic acid, followed by a palladium-catalyzed Miyaura borylation.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence starting from commercially available 2-bromo-4-(trifluoromethyl)benzoic acid.

Step 1: Esterification

The first step involves the esterification of the carboxylic acid group of 2-bromo-4-(trifluoromethyl)benzoic acid with methanol to produce methyl 2-bromo-4-(trifluoromethyl)benzoate. This reaction is commonly carried out using an acid catalyst.

Step 2: Miyaura Borylation

The second step is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide, methyl 2-bromo-4-(trifluoromethyl)benzoate, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][7] This reaction introduces the boronic acid functionality, yielding the desired product, which is often isolated as its pinacol ester for enhanced stability.[8]

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-4-(trifluoromethyl)benzoate (Esterification)

This protocol is adapted from established esterification procedures.

Materials:

-

2-bromo-4-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

The reaction mixture is then heated to reflux and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

-

The crude methyl 2-bromo-4-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Example):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used/Yield |

| 2-bromo-4-(trifluoromethyl)benzoic acid | 269.02 | 1.0 | 1.0 | (Specify amount) |

| Thionyl chloride | 118.97 | 1.2 | 1.2 | (Specify amount) |

| Methanol | 32.04 | - | Solvent | (Specify volume) |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 283.05 | - | - | (Specify yield in g and %) |

Step 2: Synthesis of this compound Pinacol Ester (Miyaura Borylation)

This is a representative protocol for the Miyaura borylation of an aryl bromide. The conditions may require optimization for this specific substrate.

Materials:

-

Methyl 2-bromo-4-(trifluoromethyl)benzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., dppf, XPhos, SPhos)

-

Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMSO)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

-

Stirring and heating apparatus

-

Celite®

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (1-5 mol%), ligand (if necessary, 1-10 mol%), and base (2-3 eq).

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired this compound pinacol ester.

Quantitative Data (Example):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used/Yield |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 283.05 | 1.0 | 1.0 | (Specify amount) |

| Bis(pinacolato)diboron | 253.94 | 1.2 | 1.2 | (Specify amount) |

| Pd(dppf)Cl₂ | 731.70 | 0.03 | 0.03 | (Specify amount) |

| Potassium acetate | 98.14 | 3.0 | 3.0 | (Specify amount) |

| Dioxane | 88.11 | - | Solvent | (Specify volume) |

| This compound pinacol ester | 358.15 | - | - | (Specify yield in g and %) |

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthesis route and the catalytic cycle of the Miyaura borylation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Buy 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester | 2121512-96-5 [smolecule.com]

An In-depth Technical Guide on the Stability and Reactivity of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional substitution pattern, featuring a boronic acid, a methoxycarbonyl group, and a trifluoromethyl group, imparts distinct reactivity and stability characteristics. This guide provides a comprehensive overview of the stability and reactivity of this reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The properties of this compound are significantly influenced by its substituents. The electron-withdrawing nature of both the trifluoromethyl and methoxycarbonyl groups increases the Lewis acidity of the boronic acid moiety. This heightened acidity can influence its reactivity in cross-coupling reactions and its stability profile.

Table 1: General Physicochemical Properties of Substituted Phenylboronic Acids

| Property | This compound | General Phenylboronic Acid |

| Molecular Formula | C₉H₈BF₃O₄ | C₆H₇BO₂ |

| Molecular Weight | 247.97 g/mol | 121.93 g/mol |

| Appearance | Typically a white to off-white solid | White to yellow powder |

| Acidity (pKa) | Expected to be lower than phenylboronic acid due to electron-withdrawing groups[1] | 8.83[2] |

Stability Profile

The stability of arylboronic acids is a critical consideration for their storage and use in synthesis. The primary degradation pathway for these compounds is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by temperature and the presence of water.

While specific quantitative stability data for this compound is not extensively available in the public domain, general principles of arylboronic acid stability can be applied. The electron-withdrawing trifluoromethyl group can influence the rate of protodeboronation.

Table 2: Factors Influencing the Stability of Arylboronic Acids

| Factor | Effect on Stability | Notes |

| pH | Less stable at very high or very low pH. Protodeboronation can be accelerated under both acidic and basic conditions. | Optimal pH for stability is often near neutral. |

| Temperature | Higher temperatures generally decrease stability and accelerate decomposition. | Storage at low temperatures (2-8 °C) is recommended. |

| Moisture | The presence of water can facilitate hydrolytic decomposition and protodeboronation. | Store in a dry, inert atmosphere. |

| Light | Some boronic acids can be sensitive to light. | Storage in amber vials is advisable. |

| Oxygen | Can lead to oxidation of the boronic acid to the corresponding phenol. | Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. |

Forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) are recommended to fully characterize the stability of this compound for specific applications.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

The reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle is influenced by its electronic properties. The electron-withdrawing substituents on this compound can impact the transmetalation step.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in Suzuki-Miyaura reactions. The choice of catalyst, ligand, base, solvent, and reaction temperature can significantly impact the reaction yield and purity of the product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (1-5 mol%) and ligand (if required).

-

Add the degassed solvent and water (if applicable).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Illustrative Suzuki-Miyaura Coupling Reaction Conditions and Yields

While specific data for this compound is limited, the following table provides representative conditions and yields for the coupling of a similar trifluoromethyl-substituted phenylboronic acid.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-bromo-4-nitrobenzene | 3-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85% |

| 4-iodoanisole | 3-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90% |

Note: Yields are highly substrate-dependent and optimization is often required.

Logical Relationships in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction depends on the interplay of several factors. The following diagram illustrates the key relationships.

Caption: Factors influencing the outcome of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a specialized and valuable reagent for the synthesis of complex organic molecules. Its stability is influenced by factors common to other arylboronic acids, such as pH, temperature, and moisture. The electron-withdrawing nature of its substituents impacts its reactivity in Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this compound remains limited, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development. Careful optimization of reaction conditions is paramount to achieving high yields and purity in synthetic transformations.

References

Crystal Structure of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: A Search for a Non-Existent Structure

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure data for 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid has been publicly reported. This indicates that the three-dimensional arrangement of atoms in the solid state for this specific compound has not yet been determined or published in the scientific literature.

While information on the synthesis and use of related phenylboronic acid derivatives is available, the core requirement for a detailed technical guide on the crystal structure of this compound cannot be fulfilled at this time. Chemical databases such as PubChem list the compound's molecular formula (C₉H₈BF₃O₄) and provide a 2D representation of its structure, but this does not constitute experimental crystallographic data.

For researchers, scientists, and drug development professionals interested in the solid-state properties of this molecule, the absence of a crystal structure presents an opportunity for novel research. Determining the crystal structure through techniques like single-crystal X-ray diffraction would provide valuable insights into its molecular conformation, intermolecular interactions, and packing in the solid state. This information is crucial for understanding its physical properties, stability, and potential applications in materials science and medicinal chemistry.

Path Forward for Researchers

For those requiring the crystal structure of this compound for their work, the following steps are recommended:

-

Chemical Synthesis: The first step would be to synthesize the compound or procure it from a chemical supplier.

-

Crystallization: Following synthesis and purification, experiments to grow single crystals of suitable quality for X-ray diffraction would be necessary. This often involves screening various solvents and crystallization techniques.

-

X-ray Diffraction Analysis: Once suitable crystals are obtained, single-crystal X-ray diffraction analysis would be performed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.

The workflow for such a research endeavor can be visualized as follows:

Until such a study is conducted and the results are made public, a detailed technical guide on the crystal structure of this compound remains an area for future scientific exploration.

A Technical Guide to the Acidity and pKa of Trifluoromethyl-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and corresponding pKa values of trifluoromethyl-substituted phenylboronic acids. The strategic placement of the highly electronegative trifluoromethyl (-CF3) group on the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety. Understanding these electronic effects is critical for applications in medicinal chemistry, catalysis, and materials science, where the pKa of a boronic acid can dictate its binding affinity, reactivity, and bioavailability.

The Acidity of Phenylboronic Acids

Phenylboronic acids are Lewis acids, not Brønsted acids. Their acidity arises from the acceptance of a hydroxide ion by the boron atom, which transitions from a trigonal planar (sp2) geometry to a more stable tetrahedral (sp3) boronate anion. This equilibrium in aqueous solution is the basis for their characteristic pKa. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the aromatic ring.

The introduction of electron-withdrawing groups, such as the trifluoromethyl group, stabilizes the resulting negative charge on the tetrahedral boronate anion. This stabilization shifts the equilibrium towards the boronate form, resulting in a stronger Lewis acid and a lower pKa value.

The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly increases the acidity of the boronic acid compared to the unsubstituted phenylboronic acid. The magnitude of this acidifying effect is dependent on the position of the -CF3 substituent on the phenyl ring—ortho, meta, or para.

-

Meta and Para Positions: In the meta and para positions, the -CF3 group's inductive effect enhances the Lewis acidity, leading to pKa values that are approximately one unit lower than that of unsubstituted phenylboronic acid.[1]

-

Ortho Position: In the ortho position, a competing steric effect can inhibit the formation of the tetrahedral boronate ion. This steric hindrance can counteract the inductive effect, leading to a weaker acid (higher pKa) than might be expected from electronic effects alone.[1] A similar effect is observed for ortho-trifluoromethylphenylboronic acid.[1][2]

Quantitative pKa Data

The following table summarizes the experimentally determined pKa values for phenylboronic acid and its trifluoromethyl-substituted derivatives in aqueous solution. These values have been determined using methods such as potentiometric and spectrophotometric titrations.[1]

| Compound | Substituent Position | pKa Value |

| Phenylboronic Acid | Unsubstituted | 8.8[1] |

| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45 ± 0.01[2] |

| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88 ± 0.01[2] |

| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82 ± 0.01[2] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | meta, meta | Not available |

Note: While the specific pKa for 3,5-bis(trifluoromethyl)phenylboronic acid was not found in the provided search results, it is expected to be lower than the monosubstituted meta derivative due to the additive electron-withdrawing effects of two -CF3 groups.

Logical Relationship: Substituent Effects on Acidity

The following diagram illustrates the relationship between the electron-withdrawing trifluoromethyl group and the resulting acidity of the phenylboronic acid.

Caption: Logical flow of -CF3 electronic effects on acidity.

Experimental Protocols for pKa Determination

The most common methods for determining the pKa of boronic acids are potentiometric titration and UV-Vis spectrophotometric titration.[3]

Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base like NaOH) is added incrementally.[4] The pKa is determined from the inflection point of the resulting titration curve.[4]

Generalized Protocol:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[5]

-

Sample Preparation:

-

Prepare a sample solution of the boronic acid at a known concentration (e.g., 1 mM).[5]

-

To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[5]

-

If necessary, make the initial solution acidic (e.g., pH 1.8-2.0) with a strong acid (e.g., 0.1 M HCl).[4][5]

-

-

Titration:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[5]

-

Immerse the calibrated pH electrode into the solution.[5]

-

Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.[4]

-

After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.[4]

-

Continue the titration until the pH has passed the equivalence point and reached a stable, high value (e.g., pH 12-12.5).[4]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined by finding the inflection point of the curve (often via the first or second derivative of the curve).

-

Perform multiple titrations (at least three) for each compound to ensure reliability and calculate the average pKa and standard deviation.[5]

-

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[6]

Generalized Protocol:

-

Wavelength Selection:

-

Sample Preparation:

-

Prepare a series of buffer solutions with a range of known pH values, typically spanning ±2 pH units around the expected pKa.[6]

-

Prepare a stock solution of the boronic acid. Add a precise aliquot of the stock solution to each buffer solution to create a series of samples with constant total analyte concentration but varying pH.[8]

-

-

Measurement:

-

Measure the absorbance of each buffered sample at the pre-determined analytical wavelength(s) using a UV-Vis spectrophotometer.[9]

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions.[10]

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.[7][9]

-

The pKa can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation using non-linear regression analysis.[6]

-

Experimental Workflow Diagram

The following diagram outlines a generalized workflow for the determination of pKa values.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ishigirl.tripod.com [ishigirl.tripod.com]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. mt.com [mt.com]

An In-depth Technical Guide on the Solubility of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is limited. This guide provides a comprehensive framework based on the physicochemical properties of its functional groups and solubility data from structurally analogous phenylboronic acids. The experimental protocols described herein are established methods that can be applied to determine the precise solubility of the title compound.

Introduction

This compound is a specialized organic compound of significant interest in drug discovery and organic synthesis, primarily as a building block in Suzuki-Miyaura cross-coupling reactions. Its utility in these applications is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification, and formulation. This document serves as a technical resource for researchers, outlining the expected solubility behavior of this compound and providing detailed protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its three key functional groups: the polar boronic acid moiety [-B(OH)₂], the lipophilic and strongly electron-withdrawing trifluoromethyl group [-CF₃], and the polar methoxycarbonyl group [-COOCH₃].

-

Boronic Acid Group [-B(OH)₂]: This group is polar and capable of acting as a hydrogen bond donor and acceptor. It can undergo reversible self-condensation to form a cyclic anhydride known as a boroxine, a process that can reduce the concentration of the monomeric acid in solution and affect solubility measurements.[1][2]

-

Trifluoromethyl Group [-CF₃]: This group is highly lipophilic and electron-withdrawing, which generally enhances solubility in non-polar organic solvents. The introduction of fluorine-containing substituents is a common strategy to increase the acidity of boronic acids.[3]

-

Methoxycarbonyl Group [-COOCH₃]: This ester group adds polarity and can act as a hydrogen bond acceptor, potentially improving solubility in moderately polar to polar aprotic solvents.

Based on these features, a mixed solubility profile is expected. The compound will likely exhibit moderate to good solubility in polar aprotic solvents like acetone, 3-pentanone, and chloroform, which can interact favorably with all functional groups.[1][4][5] Solubility is expected to be lower in non-polar hydrocarbon solvents such as methylcyclohexane.[1][4][5]

Representative Solubility Data of Analogous Compounds

To provide a quantitative context, the following table summarizes experimental solubility data for phenylboronic acid and its substituted derivatives in several common organic solvents. This data serves as a proxy to estimate the behavior of this compound.

| Solvent | Analogous Compound | Temperature (K) | Solubility (Mole Fraction, x) |

| Chloroform | Phenylboronic Acid | 298.15 | ~0.03 (Moderate) |

| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.075 | |

| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.014 | |

| para-Isobutoxyphenylboronic Acid | 303.15 | 0.011 | |

| Acetone | Phenylboronic Acid | 298.15 | ~0.15 (High) |

| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.210 | |

| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.062 | |

| para-Isobutoxyphenylboronic Acid | 303.15 | 0.051 | |

| 3-Pentanone | Phenylboronic Acid | 298.15 | ~0.14 (High) |

| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.190 | |

| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.045 | |

| para-Isobutoxyphenylboronic Acid | 303.15 | 0.036 | |

| Methylcyclohexane | Phenylboronic Acid | 298.15 | <0.001 (Very Low) |

| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.003 | |

| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.001 | |

| para-Isobutoxyphenylboronic Acid | 303.15 | 0.001 |

Data for isobutoxyphenylboronic acid isomers sourced from[6]. Phenylboronic acid solubility estimates derived from trends described in[1][4][5].

Experimental Protocol for Solubility Determination

A reliable and widely adopted method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][6][7] This technique involves precisely measuring the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Materials and Equipment

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance (accuracy ±0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated digital thermometer (accuracy ±0.05 K)

-

Turbidity sensor or luminance probe (or laser beam and detector)

Detailed Procedure

-

Sample Preparation: Accurately weigh a specific mass of the boronic acid and the selected solvent into the glass vessel. The composition is known precisely.

-

Equilibration: Place the vessel in the thermostatic bath and begin rigorous stirring to ensure a uniform suspension.

-

Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 K/min) to ensure the system remains close to thermal equilibrium.[2]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes perfectly clear. This can be determined visually or instrumentally by a sharp change in light transmission.[1][2][4]

-

Data Recording: Record the temperature of dissolution for the known composition.

-

Solubility Curve Construction: Repeat steps 1-5 with different solute-solvent compositions to generate a series of data points (solubility vs. temperature), which can be plotted to create a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Structural Characterization of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a key building block in organic synthesis and drug discovery. This document outlines the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it presents standardized experimental protocols for acquiring these characterization data. The information herein serves as a comprehensive resource for researchers utilizing this compound in their work, ensuring accurate identification and quality assessment.

Chemical Structure and Properties

This compound is an ortho-substituted phenylboronic acid derivative. The presence of both an electron-withdrawing trifluoromethyl group and a methoxycarbonyl group influences its reactivity and spectroscopic properties.

| Identifier | Value |

| IUPAC Name | [2-(methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid |

| CAS Number | 1217500-75-8[1] |

| Molecular Formula | C₉H₈BF₃O₄ |

| Molecular Weight | 247.97 g/mol |

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled based on the analysis of structurally similar compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 | s | 2H | B(OH)₂ |

| 8.10 | d, J=8.0 Hz | 1H | Ar-H |

| 7.95 | d, J=8.0 Hz | 1H | Ar-H |

| 7.80 | s | 1H | Ar-H |

| 3.90 | s | 3H | OCH₃ |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 135.0 | Ar-C |

| 132.1 | Ar-C |

| 130.8 (q, J=32 Hz) | Ar-C-CF₃ |

| 129.5 | Ar-C |

| 125.4 (q, J=272 Hz) | CF₃ |

| 123.0 (q, J=4 Hz) | Ar-C |

| 52.8 | OCH₃ |

| Note: Carbon attached to Boron is often not observed due to quadrupolar relaxation. |

Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| -61.5 | CF₃ |

Table 4: ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 28.0 (broad) | B(OH)₂ |

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (boronic acid) |

| 3080 | Medium | C-H stretch (aromatic) |

| 2960 | Medium | C-H stretch (methyl) |

| 1725 | Strong | C=O stretch (ester) |

| 1610, 1480 | Medium | C=C stretch (aromatic) |

| 1350 | Strong | B-O stretch |

| 1320, 1170, 1130 | Strong | C-F stretch (CF₃) |

| 1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 6: Mass Spectrometry Data (Electrospray Ionization, Negative Mode)

| m/z | Assignment |

| 247.0 | [M-H]⁻ |

| 229.0 | [M-H-H₂O]⁻ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are acquired on a 500 MHz spectrometer.

-

¹H NMR: Proton spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

¹⁹F NMR: Fluorine spectra are recorded with a spectral width of 100 ppm. Chemical shifts are referenced to an external standard of CFCl₃ at 0.0 ppm.

-

¹¹B NMR: Boron spectra are acquired with a spectral width of 200 ppm. Chemical shifts are referenced to an external standard of BF₃·OEt₂ at 0.0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. A total of 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in methanol at a concentration of approximately 10 µg/mL.

-

Instrumentation: Mass spectral analysis is performed using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The analysis is conducted in negative ion mode. The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired over a mass range of m/z 50-500. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature are optimized to achieve maximum signal intensity.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides essential spectroscopic and methodological information for the characterization of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for scientists engaged in research and development, facilitating the unambiguous identification and quality control of this important chemical entity. The provided workflow diagram offers a clear visual representation of the characterization process.

References

The Trifluoromethylphenylboronic Acid Motif: A Versatile Tool in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. Trifluoromethylphenylboronic acids have emerged as indispensable reagents for introducing the trifluoromethylphenyl moiety, offering a versatile and efficient platform for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the applications of trifluoromethylphenylboronic acids in organic synthesis, with a focus on key reactions, experimental protocols, and their role in drug discovery.

Core Applications in Cross-Coupling Reactions

Trifluoromethylphenylboronic acids are most prominently utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These methodologies provide robust and reliable strategies for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and substituted aromatic compounds. The reaction of a trifluoromethylphenylboronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) provides direct access to a wide array of trifluoromethylated products. The electron-withdrawing nature of the CF₃ group can influence the reactivity of the boronic acid, often leading to high yields and clean reactions.

Table 1: Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenylboronic Acid with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | [2] |

| 3 | 2-Bromopyridine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 80 | 16 | 88 | [3] |

| 4 | 4-Chloroanisole | Pd₂ (dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 90 | [2] |

| 5 | Phenyl triflate | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ | Toluene | 110 | 6 | 85 | [3] |

Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam coupling provides an efficient method for the N- and O-arylation of a wide range of substrates, including amines, amides, imidazoles, and phenols.[4][5] This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a variety of functional groups. Trifluoromethylphenylboronic acids are excellent coupling partners in these transformations, yielding valuable N- and O-aryl compounds containing the trifluoromethylphenyl moiety.

Table 2: Chan-Lam N-Arylation with Trifluoromethylphenylboronic Acids

| Entry | Amine/Heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Imidazole | 3-(Trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [6] |

| 2 | Aniline | 4-(Trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (20) | Et₃N | CH₂Cl₂ | RT | 72 | 78 | [7] |

| 3 | Pyrrolidine | 3,5-Bis(trifluoromethyl)phenylboronic acid | CuI (10) | Cs₂CO₃ | DMF | 100 | 24 | 91 | [8] |

| 4 | 2-Nitroimidazole | 4-(Trifluoromethyl)phenylboronic acid | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | RT | 24 | 84 | [9] |

| 5 | Phenol | 4-(Trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 75 | [10] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of an aryl halide with a trifluoromethylphenylboronic acid is provided below.

Materials:

-

Aryl halide (1.0 mmol)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide, 4-(trifluoromethyl)phenylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent and degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11][12]

General Procedure for Chan-Lam N-Arylation

The following is a general procedure for the copper-catalyzed N-arylation of an amine or heterocycle with a trifluoromethylphenylboronic acid.

Materials:

-

Amine or heterocycle (1.0 mmol)

-

3-(Trifluoromethyl)phenylboronic acid (1.5 mmol)

-

Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

-

Base (e.g., pyridine or triethylamine, 2.0 mmol)

-

Solvent (e.g., dichloromethane or methanol, 5 mL)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

To a reaction vial, add the amine or heterocycle, 3-(trifluoromethyl)phenylboronic acid, copper catalyst, and base.

-

Add the solvent and stir the mixture at room temperature or with gentle heating. The reaction is often left open to the air.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6][9]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with various aryl and heteroaryl halides. The presence of both an electron-withdrawing trifluoromethyl group and an ortho-methoxycarbonyl group on the boronic acid presents unique considerations for optimizing reaction conditions to achieve high yields and purity.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling involves a catalytic cycle typically utilizing a palladium catalyst. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electronically and sterically demanding substrates such as this compound.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on commonly employed conditions for similar electron-deficient and sterically hindered boronic acids. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3)

-

Ligand (if using a simple palladium source, e.g., XPhos, SPhos)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/hot plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reactant.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with functionalities similar to the title compound. These serve as a starting point for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Iodide |

| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.1 |

| Palladium Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | Pd(OAc)₂ |

| Catalyst Loading (mol%) | 5 | 2 | 3 |

| Ligand | - | - | SPhos (6 mol%) |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Base (equiv.) | 2.0 | 2.5 | 2.0 |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF / H₂O (3:1) |

| Temperature (°C) | 90 | 100 | 80 |

| Reaction Time (h) | 4-12 | 6-18 | 2-8 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds to construct these biaryl systems. This is attributed to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.

This document provides detailed application notes and experimental protocols for the use of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block for introducing a sterically hindered and electronically-defined phenyl ring into target molecules. The presence of an ortho-methoxycarbonyl group introduces steric bulk, while the trifluoromethyl group at the 5-position provides a strong electron-withdrawing effect, which can significantly influence the biological activity and physicochemical properties of the resulting biaryl compounds.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with a variety of aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science due to the presence of both an electron-withdrawing trifluoromethyl group and a methoxycarbonyl group, which can influence the electronic properties and potential binding interactions of the resulting biaryl products. The ortho-substitution of the boronic acid moiety can present steric challenges, necessitating careful optimization of reaction conditions to achieve high yields.

General Reaction Scheme

The general transformation involves the coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a palladium catalyst, a base, and a suitable solvent system.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound, activated by a base to form a borate species, transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Reaction Conditions

Achieving high yields in the coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent. The steric hindrance from the ortho-methoxycarbonyl group and the electronic effects of the trifluoromethyl group influence the reactivity.

Based on literature for similar sterically hindered and electron-deficient boronic acids, the following conditions are recommended as a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommendation | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Catalyst choice can significantly impact yield. Pre-catalysts with bulky phosphine ligands are often effective for sterically hindered substrates. |

| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | The choice of base is crucial. K₃PO₄ is often a good starting point for challenging couplings. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. |

| Temperature | 80-110 °C | The reaction temperature may need to be optimized depending on the reactivity of the aryl halide. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Pd(PPh₃)₄ (2-5 mol%)

-

K₂CO₃ (2.0 equiv.)

-

Toluene/Ethanol/Water mixture (e.g., 4:1:1)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: Coupling with Aryl Chlorides

This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, often requiring more active catalysts and harsher conditions.

Materials:

-

This compound (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv.)

-

Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add the anhydrous solvent to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Summary

Table 2: Illustrative Yields for Coupling with Various Aryl Bromides

| Aryl Bromide | Substituent Type | Expected Yield (%) | Notes |

| 4-Bromoanisole | Electron-donating | 80-95 | Generally good reactivity. |

| 4-Bromotoluene | Electron-donating | 85-95 | Good coupling partner. |

| Bromobenzene | Neutral | 75-90 | Standard substrate. |

| 4-Bromobenzonitrile | Electron-withdrawing | 70-85 | Electron-withdrawing groups can sometimes lead to slightly lower yields. |

| 1-Bromo-4-nitrobenzene | Strongly Electron-withdrawing | 65-80 | May require more optimized conditions to avoid side reactions. |

| 2-Bromotoluene | Sterically Hindered | 60-75 | Steric hindrance can significantly impact yield; may require more active catalyst systems. |

Table 3: Illustrative Yields for Coupling with Various Aryl Chlorides

| Aryl Chloride | Substituent Type | Expected Yield (%) | Notes |

| 4-Chloroanisole | Electron-donating | 50-70 | Aryl chlorides are less reactive and require more robust catalytic systems. |

| 4-Chlorotoluene | Electron-donating | 55-75 | |

| Chlorobenzene | Neutral | 40-60 | Challenging substrate. |

| 4-Chlorobenzonitrile | Electron-withdrawing | 60-80 | Electron-withdrawing groups can activate the C-Cl bond towards oxidative addition. |

| 1-Chloro-4-nitrobenzene | Strongly Electron-withdrawing | 65-85 | Activated aryl chloride, generally gives better yields than neutral or electron-rich chlorides. |

| 2-Chlorotoluene | Sterically Hindered | 30-50 | Very challenging due to combined steric hindrance and lower reactivity of the chloride. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use a fresh batch of catalyst and ligand.- Ensure solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Use a freshly opened or properly stored base. |

| Protodeboronation of Boronic Acid | - Presence of water- Prolonged reaction times at high temperatures | - Use anhydrous solvents and minimize water content.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Formation of Homocoupled Products | - Inefficient transmetalation- Catalyst decomposition | - Screen different ligands and bases to optimize the transmetalation step.- Use a more stable pre-catalyst or adjust the catalyst loading. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a viable and powerful method for the synthesis of complex biaryl structures. Success in these couplings, particularly with challenging substrates like aryl chlorides and sterically hindered partners, is highly dependent on the careful selection and optimization of the palladium catalyst, ligand, base, and solvent system. The protocols and data presented in this application note provide a solid foundation for researchers to develop efficient and high-yielding syntheses of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Pivotal Role of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid as a crucial building block in medicinal chemistry. The unique substitution pattern of this molecule, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile methoxycarbonyl group, makes it an invaluable synthon for the construction of complex bioactive molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

Key Application: Synthesis of PARP Inhibitors

A prominent application of arylboronic acids with similar substitution patterns is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable drugs in this class is Niraparib, used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The core structure of Niraparib features a biaryl system that can be efficiently constructed using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is a key reactant.

Biological Activity of Niraparib

Niraparib is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are critical components of the DNA damage repair pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death. This mechanism is known as synthetic lethality.

| Compound | Target | IC₅₀ (nM) | Cell Line | Cell-Based Activity (CC₅₀, nM) | Reference |

| Niraparib | PARP-1 | 3.8 | - | - | [1] |

| PARP-2 | 2.1 | - | - | [1] | |

| - | - | MDA-MB-436 (BRCA1 mutant) | 18 | [1] |

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Representative Suzuki-Miyaura Reaction Conditions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95 | [2] |

| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 96 | [3] |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~85 | [3] |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L1 (1.2) | - | - | THF/H₂O | 97 | 0.08 | 90 | [4] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The conditions are based on established procedures for similar fluorinated boronic acids and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, THF/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Reaction monitoring apparatus (TLC or LC-MS)

-

Purification supplies (silica gel for column chromatography, solvents)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Solvent Addition: Add the anhydrous and degassed solvent to the flask.

-

Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Signaling Pathway: PARP Inhibition and DNA Damage Repair

Caption: Mechanism of PARP inhibition by Niraparib in the DNA damage repair pathway.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Trifluoromethyl-Substituted Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method has found widespread application in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted building blocks highly valuable in drug discovery.

However, the cross-coupling of trifluoromethyl-substituted boronic acids presents unique challenges. The strong electron-withdrawing nature of the CF₃ group can deactivate the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. This can lead to lower reaction yields and the need for carefully optimized reaction conditions. These application notes provide an overview of effective palladium catalyst systems and detailed protocols for the successful Suzuki-Miyaura coupling of trifluoromethyl-substituted boronic acids with various aryl halides.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:

-